molecular formula C10H10ClNO B13005095 5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]

5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]

Cat. No.: B13005095
M. Wt: 195.64 g/mol
InChI Key: ARDKZRDEEHJZOY-UHFFFAOYSA-N
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Description

5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused with an isobenzofuran ring. This compound is part of the broader class of spiro-heterocycles, which have garnered significant interest in medicinal chemistry due to their promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with isobenzofuran precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-heterocycles, such as:

Uniqueness

What sets 5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] apart is its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s unique properties make it a valuable subject of study in various fields of research .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

6-chlorospiro[1H-2-benzofuran-3,3'-azetidine]

InChI

InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-8)4-13-10(9)5-12-6-10/h1-3,12H,4-6H2

InChI Key

ARDKZRDEEHJZOY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3(O1)CNC3

Origin of Product

United States

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